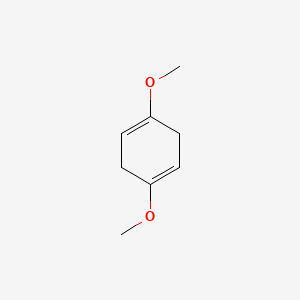

1,4-Cyclohexadiene, 1,4-dimethoxy-

Description

Properties

CAS No. |

39000-58-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1,4-dimethoxycyclohexa-1,4-diene |

InChI |

InChI=1S/C8H12O2/c1-9-7-3-5-8(10-2)6-4-7/h3,6H,4-5H2,1-2H3 |

InChI Key |

QICPWYBPWNAGFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC(=CC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1,4-dimethoxy- can be synthesized through the Birch reduction of 1,4-dimethoxybenzene. The Birch reduction involves the use of an alkali metal (such as sodium or lithium) dissolved in liquid ammonia, along with a proton donor like an alcohol . This method avoids over-reduction to the fully saturated ring.

Industrial Production Methods: The reaction conditions would need to be carefully controlled to ensure the desired product is obtained without over-reduction or side reactions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Cyclohexadiene, 1,4-dimethoxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: It can be further reduced to cyclohexane derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted cyclohexadiene derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-cyclohexadiene, 1,4-dimethoxy- involves its ability to donate hydrogen atoms in catalytic hydrogenation reactions. The methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates and facilitating various chemical transformations . The compound can also undergo aromatization, forming aromatic rings that can trigger other reactions such as the Bergman cyclization .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 1,4-Cyclohexadiene (Unsubstituted)

- Structure : A six-membered ring with conjugated (1,3) or isolated (1,4) double bonds. The unsubstituted form is a colorless liquid (bp: 88–89°C, density: 0.847 g/cm³) .

- Reactivity: Acts as a hydrogen donor in catalytic reductions and participates in Diels-Alder reactions due to its electron-rich diene system .

- Electronic States : Exhibits singlet-triplet transitions with an intensity maximum at 4.29 eV, as observed in electron impact studies .

- Safety : Highly flammable (flash point: -7°C) and forms explosive vapor-air mixtures .

Comparison : The 1,4-dimethoxy derivative is expected to have a higher boiling point and density due to increased molecular weight and polar methoxy groups. The electron-donating methoxy substituents may further enhance nucleophilicity and alter excited-state electronic transitions .

b. 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene

- Structure : Features four methoxy groups at positions 3 and 6, creating steric and electronic effects distinct from the 1,4-dimethoxy analog .

- Reactivity : Increased steric hindrance may reduce reactivity in cycloadditions compared to the less substituted 1,4-dimethoxy compound.

Comparison : The 1,4-dimethoxy derivative likely retains greater conformational flexibility, making it more reactive in applications requiring diene participation.

c. γ-Terpinene and Pro-Aromatic Compounds

- Structure: γ-Terpinene is a monoterpene with a bis-allylic CH₂ group that undergoes autoxidation to generate hydroperoxyl radicals (HOO•) .

- Reactivity : Similar to 1,4-cyclohexadiene derivatives, γ-terpinene releases HOO• via intra-1,4-HAT mechanisms.

Comparison : The 1,4-dimethoxy derivative may exhibit analogous autoxidation behavior, but the methoxy groups could stabilize radical intermediates, altering reaction rates or product distributions .

d. 2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione

- Structure : A cyclohexadienedione with methoxy and methyl substituents, combining electron-withdrawing (ketone) and electron-donating (methoxy) groups .

- Applications : Used in pharmaceutical synthesis due to its bioactive properties.

Comparison : Unlike the dione derivative, 1,4-dimethoxy-1,4-cyclohexadiene lacks ketone groups, making it more suitable as a reducing agent or diene in cycloadditions rather than a bioactive intermediate .

Physical and Chemical Properties

Table 1: Comparative Properties of Cyclohexadiene Derivatives

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of 1,4-cyclohexadiene, and how do they influence its reactivity in hydrogenation reactions?

- Methodological Answer : Thermodynamic parameters such as enthalpy of formation (ΔfH°gas = 99.6 ± 0.8 kJ/mol), heat capacity (Cp,gas = 109.8 J/mol·K), and boiling point (Tboil = 357.5 K) are critical for predicting reaction feasibility. For example, the low enthalpy of vaporization (ΔvapH° = 30.6 kJ/mol) suggests volatility, requiring controlled conditions during catalytic hydrogenation. These values are derived from calorimetric and spectroscopic studies .

| Property | Value (± Uncertainty) | Data Source |

|---|---|---|

| ΔfH°gas | 99.6 ± 0.8 kJ/mol | Luk'yanova et al. |

| Cp,gas (298 K) | 109.8 J/mol·K | Steele et al. |

| Tboil | 357.5 K | Domalski & Hearing |

Q. What experimental methods are used to synthesize 1,4-cyclohexadiene derivatives in laboratory settings?

- Methodological Answer : Derivatives like 1-ethyl-1,4-cyclohexadiene are synthesized via catalytic hydrogen transfer reactions or alkylation of 1,4-cyclohexadiene precursors. For example, alkylation with ethyl halides in the presence of Lewis acids (e.g., AlCl₃) under inert atmospheres yields substituted derivatives. Reaction conditions (temperature, solvent polarity) must be optimized to avoid polymerization .

Q. How is 1,4-cyclohexadiene utilized as a hydrogen donor in catalytic hydrogenation?

- Methodological Answer : Its conjugated diene structure allows selective hydrogen transfer to unsaturated substrates (e.g., benzyl ethers) via palladium or platinum catalysts. The reaction mechanism involves π-orbital interactions between the diene and catalyst surface, with steric effects influencing regioselectivity. Monitoring via gas chromatography (GC) ensures controlled hydrogen release .

Advanced Research Questions

Q. Why does 1,4-cyclohexadiene exhibit greater stability compared to 1,3-cyclohexadiene, despite lacking conjugated double bonds?

- Methodological Answer : Qualitative molecular orbital (MO) perturbation theory explains this anomaly. The 1,4-isomer benefits from hyperconjugation between the non-adjacent double bonds and adjacent C-H σ-bonds, stabilizing the molecule by ~10 kJ/mol. In contrast, 1,3-cyclohexadiene experiences angle strain and reduced orbital overlap, lowering stability. Computational studies (DFT) validate these energy differences .

Q. How do computational methods like DFTB (Density-Functional Tight-Binding) elucidate interactions between 1,4-cyclohexadiene and carbon-based materials?

- Methodological Answer : DFTB simulations model π-π stacking and charge transfer between 1,4-cyclohexadiene and graphene segments. Parameters such as adsorption energy (~−1.2 eV) and electron density maps reveal preferential binding at graphene edges. These studies guide the design of carbon-based catalysts for hydrogenation reactions .

Q. What contradictions exist in literature data on the ionization energy (IE) of 1,4-cyclohexadiene, and how can they be resolved?

- Methodological Answer : Reported IE values range from 8.3 to 8.7 eV due to variations in measurement techniques (e.g., photoionization vs. electron impact). To resolve discrepancies, standardized protocols using synchrotron radiation with mass spectrometry (MS) are recommended. Recent studies by Gao et al. (2009) consolidated IE at 8.5 ± 0.1 eV via high-resolution photoelectron spectroscopy .

Q. How does laser-induced fragmentation of 1,4-cyclohexadiene contribute to understanding its photochemical behavior?

- Methodological Answer : High-intensity laser pulses (e.g., 532 nm, 10 ns pulse width) induce multi-photon ionization, generating parent ions (m/z = 80) and fragments (e.g., C₃H₃⁺). Time-of-flight (TOF) mass spectrometry coupled with pump-probe setups tracks transient species, revealing bond cleavage pathways and excited-state lifetimes .

Data Contradiction Analysis

Q. Conflicting reports on the melting point (Tfus) of 1,4-cyclohexadiene: How should researchers address this?

- Methodological Answer : Discrepancies in Tfus (−85°C vs. −89°C) arise from impurity levels (e.g., stabilizers like BHT). Differential scanning calorimetry (DSC) with ultra-pure samples (<99.9% purity) under inert atmospheres resolves this. NIST-certified standards recommend −87.5 ± 1.5°C as the consensus value .

Methodological Best Practices

- Synthesis : Use stabilizers (e.g., 3,5-di-tert-butyl-4-hydroxytoluene) to prevent polymerization during storage .

- Computational Modeling : Validate DFT results with experimental thermochemical data (e.g., ΔfH°) to ensure accuracy .

- Safety : Adhere to GHS hazard classifications (Carc. 1A, Flam. Liq.) by using explosion-proof equipment and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.